3,5-Dibromo-6-fluoropyridin-2-amine is a heterocyclic organic compound with the molecular formula . This compound is a derivative of pyridine, characterized by the presence of two bromine atoms and one fluorine atom on the pyridine ring, which significantly alters its chemical and physical properties. The compound is identified by the CAS number 1259477-39-8 and is of interest in various scientific fields, including medicinal chemistry and material science due to its unique reactivity and potential biological activity.
This compound falls under the category of halogenated pyridine derivatives, which are known for their diverse applications in pharmaceuticals and agrochemicals. Its classification as a heterocyclic amine further emphasizes its relevance in organic synthesis and medicinal chemistry.
The synthesis of 3,5-Dibromo-6-fluoropyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. A common synthetic route includes:
The synthesis can be optimized through advanced techniques such as continuous flow reactors, which enhance yield and purity by providing better control over reaction conditions.
The molecular structure of 3,5-Dibromo-6-fluoropyridin-2-amine can be represented as follows:
BrC1=C(C(=C(N)C(=N1)F)Br)
This structure features a pyridine ring substituted at the 2, 5, and 6 positions with an amino group, two bromine atoms, and one fluorine atom.
The compound's structural data indicates significant steric hindrance due to the bulky bromine atoms, which can influence its reactivity in chemical reactions.
3,5-Dibromo-6-fluoropyridin-2-amine participates in various chemical reactions:
For instance, a Suzuki cross-coupling reaction with phenylboronic acid can yield phenyl-substituted derivatives, showcasing its utility in synthesizing more complex structures.
The mechanism of action for 3,5-Dibromo-6-fluoropyridin-2-amine is largely dependent on its application. In biological contexts, it may interact with various molecular targets such as enzymes or receptors:
3,5-Dibromo-6-fluoropyridin-2-amine is typically a solid at room temperature with distinct physical properties influenced by its halogen substitutions:
The presence of halogens contributes to the compound's reactivity profile:
3,5-Dibromo-6-fluoropyridin-2-amine has several scientific uses:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 1335401-45-0
CAS No.: 119698-27-0
CAS No.: 74340-06-0
CAS No.: 20587-64-8